3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
描述
属性
IUPAC Name |
3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-8-15(9-7-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGASEMMSCMQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Tetrazole-Containing Benzamides
- 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (6r)
- Structure : Shares a benzamide core but replaces the tetrazole with a 1,2,3-triazole ring. The p-tolyl group is retained, and a sulfamoyl substituent is added at the 3-position of the benzene ring.
- Key Data :
- 1H NMR (DMSO-d6) : δ 9.34 (t, J = 5.5 Hz, amide NH), 8.65 (s, triazole CH) .
Losartan
Non-Tetrazole Benzamide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Retains the 3-methylbenzamide core but substitutes the tetrazole-p-tolyl group with a hydroxy-dimethylethyl moiety.
- Key Data :
- X-ray Analysis : Confirmed an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .
1H NMR (CDCl3) : δ 1.3 (s, t-butyl), 6.6–8.3 (aromatic and amide protons) .
N-Pyrazolylbenzamide Derivatives (e.g., 5a, 5h)
- Structure : Pyrazole replaces tetrazole; substituents include t-butyl and 4-chlorophenyl groups.
- Key Data :
- FTIR : Amide C=O stretch at 1673–1660 cm⁻¹, comparable to the target compound’s expected range.
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Spectral Data
Key Observations:
- Amide NH Signals : The target compound’s amide proton is expected near δ 9–10 ppm, similar to 6r (δ 9.34) .
- Aromatic Protons : Substituents on the benzene ring (e.g., 3-methyl vs. 4-fluoro) influence chemical shifts. For example, 3-methylbenzamide derivatives show upfield shifts for methyl groups (δ ~2.3 ppm) .
- Tetrazole vs. Triazole : Tetrazole rings typically exhibit 1H NMR signals for NH protons (δ ~10–12 ppm in DMSO-d6), absent in triazoles .
常见问题
Q. What are the optimal synthetic routes for 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Preparation of the benzamide core via amidation of 3-methylbenzoic acid with an appropriate amine.
- Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (Click chemistry) or substitution reactions. For example, coupling 1-(p-tolyl)-1H-tetrazole-5-methanamine with the benzamide intermediate under reflux in DMF or acetonitrile .
- Critical Parameters : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and catalysts (Cu(I) for cycloaddition). Yields >70% are achievable with strict exclusion of moisture .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show peaks for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and tetrazole protons (δ 8.5–9.0 ppm). -NMR confirms the carbonyl (C=O) at ~168 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., tetrazole N–N bonds: ~1.30–1.35 Å) and dihedral angles between benzamide and tetrazole rings .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~335.4 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. The tetrazole group’s electron-deficient nature may disrupt bacterial membrane proteins .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF) or bulky (e.g., tert-butyl) groups to modulate steric and electronic effects. For example, fluorinated analogs (e.g., 3,4-difluorophenyl) enhance metabolic stability .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate or sulfonamide groups to compare binding affinities .
- Data Analysis : Use IC values from enzyme inhibition assays (e.g., COX-2) and regression models to quantify substituent contributions .
Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure logP (e.g., ~2.5 via HPLC) to assess bioavailability. Low solubility (common with tetrazoles) may limit in vivo activity despite in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For instance, oxidative demethylation of the benzamide methyl group may reduce activity .
- Species-Specific Differences : Compare target protein homology (e.g., human vs. murine COX-2) using BLAST or molecular dynamics simulations .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., tetrazole binding to Zn in metalloproteases). Key residues (e.g., His224 in ACE) form hydrogen bonds with the tetrazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD <2.0 Å indicates stable binding .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
